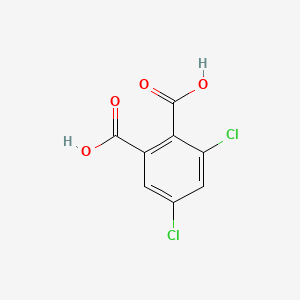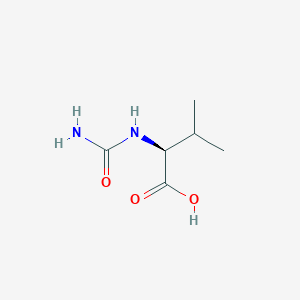
N-carbamoyl-L-valine
Descripción general
Descripción
“N-carbamoyl-L-valine” is a type of N-carbamoylvaline . It is an enantiomer of a N-carbamoyl-D-valine . The molecular formula of “N-carbamoyl-L-valine” is C6H12N2O3 .
Synthesis Analysis
“N-carbamoyl-L-valine” is a product of valine and thymine catabolism in skeletal muscle . A study on the synthesis of hydantoins, which are valuable scaffolds in medicinal chemistry, has been presented . The study highlights the advances brought to the classical methods in the aim of producing more sustainable and environmentally friendly procedures for the preparation of these biomolecules .
Molecular Structure Analysis
The molecular weight of “N-carbamoyl-L-valine” is 160.17 g/mol . The IUPAC name is (2S)-2-(carbamoylamino)-3-methylbutanoic acid . The InChIKey is JDXMIYHOSFNZKO-BYPYZUCNSA-N .
Chemical Reactions Analysis
“N-carbamoyl-L-valine” is involved in the regulation of lipid, glucose, and bone metabolism, as well as in inflammation and oxidative stress . It is produced during exercise and is involved in the exercise response .
Physical And Chemical Properties Analysis
“N-carbamoyl-L-valine” has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 3 . The exact mass is 160.08479225 g/mol .
Aplicaciones Científicas De Investigación
Biotechnological Processes
N-carbamoyl-L-valine plays a crucial role in enzymatic kinetic resolution. Enzymes known as d-carbamoylases and l-carbamoylases exhibit strict enantiospecificity, allowing them to hydrolyze the amide bond of the carbamoyl group in d- or l-N-carbamoyl-amino acids, respectively. This hydrolysis yields enantiomerically pure amino acids, ammonia, and CO₂. These enzymes have been widely used in industrial processes for the production of optically pure d- or l-amino acids .
Hydantoinase Process
The “Hydantoinase Process” combines an enantioselective hydantoinase with an enantiospecific carbamoylase. This multienzymatic system enhances kinetic resolution by coupling the enzymatic/chemical dynamic kinetic resolution of low-rate hydrolyzed substrates. The result is the efficient production of optically pure amino acids, which find applications in pharmaceuticals, agrochemicals, and fine chemicals .
Design of Novel Compounds
Researchers have synthesized novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. These designs hold promise for various applications, including drug development and chemical biology .
Production of Optically Active D-Amino Acids
Optically active D-amino acids serve as intermediates in the synthesis of antibiotics, insecticides, and peptide hormones. The two-enzyme cascade reaction involving DHdt and DCase is an efficient method for producing D-amino acids. However, DCase is susceptible to heat inactivation. Further research on N-carbamoyl hydrolase stability and activity could improve this process .
Metabolic Pathway Studies
Understanding the metabolism of N-carbamoyl-L-valine provides insights into nitrogen utilization and amino acid biosynthesis. Researchers study its catabolic and anabolic pathways to unravel metabolic networks and identify potential drug targets.
Mecanismo De Acción
Target of Action
The primary target of N-carbamoyl-L-valine is the enzyme N-carbamoyl-D-amino acid hydrolase . This enzyme is found in organisms like Agrobacterium sp. (strain KNK712) . It plays a crucial role in the hydrolysis of N-carbamoyl-D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .
Mode of Action
N-carbamoyl-L-valine interacts with its target enzyme, N-carbamoyl-D-amino acid hydrolase, to facilitate the hydrolysis of N-carbamoyl-D-amino acids . This interaction and the subsequent hydrolysis process result in the production of useful intermediates for the synthesis of beta-lactam antibiotics .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of branched-chain amino acids (bcaas), including valine . The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of N-carbamoyl-L-valine’s action are primarily related to its role in facilitating the hydrolysis of N-carbamoyl-D-amino acids . This process produces useful intermediates for the synthesis of beta-lactam antibiotics , which are widely used in the treatment of bacterial infections.
Action Environment
The action, efficacy, and stability of N-carbamoyl-L-valine can be influenced by various environmental factors. For instance, the presence of other compounds, such as other amino acids, can affect the compound’s activity Additionally, the pH and temperature of the environment can also impact the compound’s stability and efficacy
Propiedades
IUPAC Name |
(2S)-2-(carbamoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXMIYHOSFNZKO-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357526 | |
| Record name | (2S)-2-[(aminocarbonyl)amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-L-valine | |
CAS RN |
26081-02-7 | |
| Record name | N-(Aminocarbonyl)-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26081-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[(aminocarbonyl)amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(carbamoylamino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




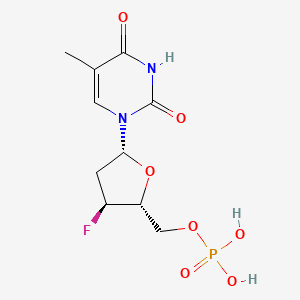
![2-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine](/img/structure/B3050377.png)
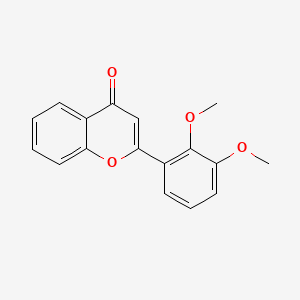
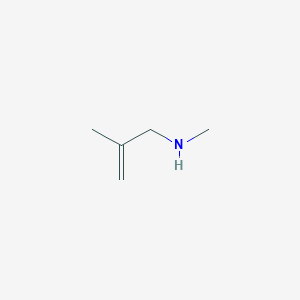



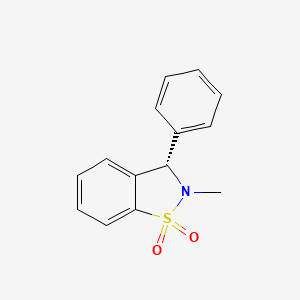

![Benzoic acid, 2-[(1-oxopropyl)amino]-, methyl ester](/img/structure/B3050390.png)
![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)

